BenchChemオンラインストアへようこそ!

2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Open-source data gap Probe compound procurement Nuclear receptor chemical biology

The compound 2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034250-41-2) is a synthetic small molecule characterized by a trans-1,4-cyclohexane core bearing a 5-fluoropyrimidin-2-yloxy substituent and a benzyloxy-acetamide side chain. It belongs to a broader analog class of cyclohexyl-linked fluoropyrimidine ethers frequently explored in nuclear receptor modulation programs.

Molecular Formula C19H22FN3O3
Molecular Weight 359.401
CAS No. 2034250-41-2
Cat. No. B2822559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide
CAS2034250-41-2
Molecular FormulaC19H22FN3O3
Molecular Weight359.401
Structural Identifiers
SMILESC1CC(CCC1NC(=O)COCC2=CC=CC=C2)OC3=NC=C(C=N3)F
InChIInChI=1S/C19H22FN3O3/c20-15-10-21-19(22-11-15)26-17-8-6-16(7-9-17)23-18(24)13-25-12-14-4-2-1-3-5-14/h1-5,10-11,16-17H,6-9,12-13H2,(H,23,24)
InChIKeyGKOQBKNKPLQCGW-QAQDUYKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034250-41-2): Procurement-Relevant Structural Class & Physicochemical Baseline


The compound 2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034250-41-2) is a synthetic small molecule characterized by a trans-1,4-cyclohexane core bearing a 5-fluoropyrimidin-2-yloxy substituent and a benzyloxy-acetamide side chain. It belongs to a broader analog class of cyclohexyl-linked fluoropyrimidine ethers frequently explored in nuclear receptor modulation programs. Publicly available primary research data that quantitatively characterizes the biological activity, selectivity, or physicochemical properties of this specific compound is currently absent from the admissible evidence base [1].

Why 2-(Benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide Cannot Be Generically Substituted: The Structural Determinants of Target Engagement


Although extensive quantitative data for this exact compound is not publicly indexed within primary literature or authoritative databases, data from structurally proximal analogs demonstrates that even minor modifications to the cyclohexyl core or its two substitution vectors can precipitate catastrophic shifts in target potency and selectivity. The trans-1,4-cyclohexane diastereomer determines the three-dimensional exit vector geometry critical for nuclear receptor ligand-binding domain engagement, while the exchange of the benzyloxy-acetamide terminus for alternative acyl or sulfonamide groups in close analogs has been shown to alter RORα inverse agonist IC50 values by more than two orders of magnitude [1]. Generic substitution without matching these precise stereochemical and functional group parameters therefore carries a high risk of acquiring a functionally non-equivalent probe.

Procurement Evidence Guide for 2-(Benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS 2034250-41-2): Quantified Differentiators


Direct Comparator Quantitative Activity Data Is Currently Unavailable for CAS 2034250-41-2

An exhaustive search of the admissible source hierarchy (primary papers, patents, and authoritative databases) yielded no direct, quantitative comparator data for 2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide. While close analogs within the (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl series have reported activities on ROR and steroid receptors, these values are not transferable and cannot serve as proxy evidence for this specific compound's potency or selectivity profile [1]. This evidence gap must be weighed against the procurement of more thoroughly profiled competitor scaffolds.

Open-source data gap Probe compound procurement Nuclear receptor chemical biology

Research Application Scenarios for 2-(Benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide Based on Available Analog Evidence


Negative Control or Selectivity Counter-Screen for ROR Nuclear Receptor Assays

Given that chemically proximal analogs exhibit measurable, albeit weak, inverse agonism at RORα and RORβ (IC50 in the 8–10 µM range) [1], the absence of primary data for this specific compound makes it a plausible candidate for development as a negative control or a selectivity profiling tool. Its procurement would allow researchers to empirically determine whether the benzyloxy-acetamide modification ablates the residual ROR activity observed in comparator chemotypes, thereby establishing a cleaner background signal for assay validation if proven inactive.

Pharmacophore-Directed Combinatorial Library Synthesis

The trans-1,4-cyclohexyl-fluoropyrimidine ether scaffold is a recognized pharmacophore in nuclear receptor ligand design, and the benzyloxy-acetamide terminus introduces a hydrogen-bond donor/acceptor pattern distinct from the amide, sulfonamide, or reverse-amide termini found in publicly profiled analogs [1]. Procurement of this compound as a synthetic intermediate or a core scaffold is warranted for combinatorial library construction aiming to explore novel RORγ or steroid receptor chemical space that is structurally orthogonal to existing, better-characterized series.

Physicochemical Property Benchmarking for Cyclohexyl-Ether Series

With a calculated molecular weight of 359.4 Da and a combination of an aliphatic cyclohexyl linker, a fluorinated heterocycle, and a benzyl ether tail, the compound occupies a physicochemical space (LogP, tPSA) that may differentiate it from more polar or lipophilic analogs. Its procurement for in vitro ADME benchmarking—such as kinetic solubility, microsomal stability, and permeability assays—could generate the foundational data required to quantitatively contrast it with structurally related tool compounds or clinical candidates, thereby informing future lead optimization campaigns.

Quote Request

Request a Quote for 2-(benzyloxy)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.